molecular formula C32H33N5O4 B2613373 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione CAS No. 899938-98-8

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2613373
CAS RN: 899938-98-8
M. Wt: 551.647
InChI Key: NUUSRIWTROWPMO-UHFFFAOYSA-N
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Description

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C32H33N5O4 and its molecular weight is 551.647. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stability Studies

  • A study focused on the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, under various stress conditions. It was found that this substance is stable to UV radiation, high temperatures, and oxidants, but is unstable to hydrolysis in both alkaline and acidic environments (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).

Chemical Synthesis and Characterization

  • Research has been conducted on synthesizing new diols with an imidazoquinazoline ring. These diols showed potential for use as raw materials in the synthesis of thermally stable polymers and might possess biological activity (Szyszkowska et al., 2018).

Pharmacological Properties

  • Quinazoline derivatives have been synthesized and evaluated for their potential as nonpeptide inhibitors of human heart chymase, which could have therapeutic implications (Fukami et al., 2000).

Antibacterial and Antifungal Activities

  • A study on quinazolinone derivatives revealed their significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (El-Shenawy, 2017).

Corrosion Inhibition

  • Piperazine-substituted quinazolin-4(3H)-one derivatives were investigated as effective corrosion inhibitors for mild steel in HCl. This research opens new avenues for the development of corrosion inhibitors in industrial applications (Chen et al., 2021).

properties

CAS RN

899938-98-8

Molecular Formula

C32H33N5O4

Molecular Weight

551.647

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazoline-2,4-dione

InChI

InChI=1S/C32H33N5O4/c38-29(35-16-14-24-8-4-5-9-25(24)22-35)15-17-36-31(40)27-12-6-7-13-28(27)37(32(36)41)23-30(39)34-20-18-33(19-21-34)26-10-2-1-3-11-26/h1-13H,14-23H2

InChI Key

NUUSRIWTROWPMO-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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